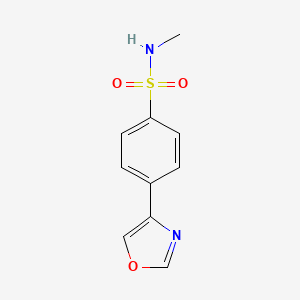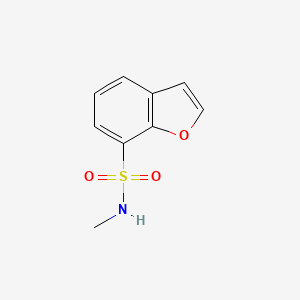
N-Methyl-4-oxazol-4-yl-benzenesulfonamide, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-4-oxazol-4-yl-benzenesulfonamide” is a chemical compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Scientific Research Applications
Pharmacology
Oxazole derivatives have been studied for their pharmacological applications, particularly in ophthalmology, epilepsy treatment, oncology, and anti-infective drugs . Given the structural similarity, “N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide” may be researched for similar uses.
Anticancer Research
Compounds with a benzenesulfonamide scaffold have been evaluated for anticancer activity on various human tumor cell lines . This compound could be part of studies aiming to understand the influence of its structure on anti-tumor activity.
Antiviral Studies
Honokiol derivatives with oxazole components have shown potential antiviral activities . The compound might be synthesized into analogues for SARS-CoV-2 antiviral entry activity research.
Antibacterial and Antifungal Applications
Oxazole derivatives have demonstrated antibacterial and antifungal activities . “N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide” could be investigated for similar properties.
Industrial Chemistry
The oxazoline moiety is significant in pharmaceuticals and industrial chemistry . This compound may find applications in the synthesis of new materials or as an intermediate in chemical reactions.
Antifungal Research
Isoxazole and oxadiazole analogs have been synthesized for antifungal activities . Research could explore this compound’s efficacy against fungal pathogens.
Mechanism of Action
Target of Action
The primary target of N-Methyl-4-oxazol-4-yl-benzenesulfonamide, also known as MFCD34168907, is human carbonic anhydrases (hCAs) . These enzymes play a crucial role in many physiological and pathological processes .
Mode of Action
This compound acts as an isoform-selective inhibitor of human carbonic anhydrase II . It exhibits the properties of selective inhibition with different inhibition constants for different isoforms of hCAs . The inhibition constants (Ki) are as follows: Ki (hCA I) 96.3 µM, Ki (hCA II) 0.05 µM, Ki (hCA IX) 23.1 µM, Ki (hCA XII) 8.5 µM .
Biochemical Pathways
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide affects various biochemical pathways. These enzymes are involved in a wide range of pharmacological applications such as ophthalmology, treatment of epilepsy, oncology, and the development of modern anti-infective drugs .
Result of Action
The inhibition of hCAs by N-Methyl-4-oxazol-4-yl-benzenesulfonamide leads to various molecular and cellular effects. For instance, it has been developed as a promising drug candidate for the treatment of glaucoma . Additionally, it has shown a combined potentiated effect of the antimicrobial action of carbapenems (meropenem) and aminoglycosides (gentamicin) against antibiotic-resistant gram-positive bacteria Enterococcus faecium, Enterococcus faecalis and gram-negative bacteria Escherichia coli .
properties
IUPAC Name |
N-methyl-4-(1,3-oxazol-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-11-16(13,14)9-4-2-8(3-5-9)10-6-15-7-12-10/h2-7,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYZOFRLXQPONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=COC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287908.png)
![6-Methoxy-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287910.png)
![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![6-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287922.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287938.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)
![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287964.png)


![7-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287982.png)
